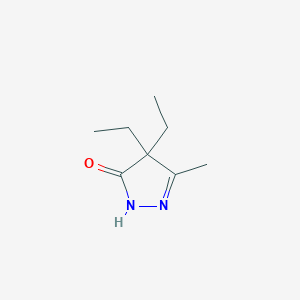

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol

Description

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is a pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features diethyl substituents at position 4, a methyl group at position 5, and a hydroxyl group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

CAS No. |

90152-73-1 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4,4-diethyl-3-methyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C8H14N2O/c1-4-8(5-2)6(3)9-10-7(8)11/h4-5H2,1-3H3,(H,10,11) |

InChI Key |

WPLNTCJYJHETQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=NNC1=O)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol typically involves the condensation of appropriate hydrazines with β-diketones or β-keto esters. One common method is the reaction of diethyl malonate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of ethyl acetoacetate and phenylhydrazine, which undergoes cyclocondensation to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acids or Lewis acids are frequently used to enhance the reaction rate and selectivity . The use of green solvents and environmentally friendly processes is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Pyrazolone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In biological systems, it may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazole derivatives share a common heterocyclic framework, but substituent variations lead to distinct physicochemical and biological behaviors. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Melting Points: 4,4’-(Methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): 225–227°C . 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one: No explicit data, but trifluoromethyl groups typically lower melting points compared to alkyl-substituted pyrazoles . this compound: Expected to have a moderate melting point due to balanced lipophilic (diethyl) and polar (hydroxyl) groups.

Solubility :

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The hydroxyl group in this compound acts as an electron-withdrawing group, polarizing the pyrazole ring. This contrasts with the electron-donating methyl groups in the bispyrazole compound .

- The trifluoromethyl group in 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one introduces strong electron-withdrawing effects, enhancing electrophilic reactivity .

- This contrasts with the less hindered methylene-linked bispyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.